molecular formula C12H14Cl2N2O2S2 B2934721 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868219-06-1

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2934721
CAS No.: 868219-06-1
M. Wt: 353.28
InChI Key: ATRIIDNYXNTQEA-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydroimidazole (imidazoline) class, characterized by a five-membered ring with two nitrogen atoms and a sulfur-containing substituent. The 2,4-dichlorophenylmethylsulfanyl group at position 2 and the ethanesulfonyl group at position 1 contribute to its distinct electronic and steric properties.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2S2/c1-2-20(17,18)16-6-5-15-12(16)19-8-9-3-4-10(13)7-11(9)14/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRIIDNYXNTQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the intermediate 2,4-dichlorobenzylthiourea. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dichlorophenyl group enhances binding affinity, while the sulfonyl group contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Halogenated Phenyl Groups
  • 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole : Differs in chloro-substitution positions (2-chloro and 4-chloro on separate phenyl rings), which may alter steric interactions compared to the 2,4-dichloro motif .
  • 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrobromide : The 3,4-dichloro substitution pattern could reduce planarity and affect molecular packing in crystallography .
Sulfonyl vs. Other Functional Groups
  • Ethanesulfonyl Group : The alkyl sulfonyl group in the target compound may enhance solubility in polar solvents compared to aryl sulfonyl derivatives (e.g., 4-chlorophenylsulfonyl in ) .
  • Triazole-Containing Analogs (e.g., Imazalil) : Fungicides like imazalil replace the sulfonyl group with a triazole ring, which is critical for inhibiting fungal cytochrome P450 enzymes. This highlights divergent mechanisms of action despite shared dichlorophenyl motifs .
Antifungal Activity
  • Imazalil: A commercial fungicide with a 2,4-dichlorophenyl group and imidazole core, demonstrating broad-spectrum activity against plant pathogens. The target compound’s ethanesulfonyl group may offer a novel mode of action compared to triazole-based fungicides .
  • Propiconazole : Features a 1,3-dioxolane-linked dichlorophenyl group, emphasizing the role of flexible substituents in bioactivity .
Physicochemical Data
Compound Name Molecular Formula Molecular Weight Key Features Reference
Target Compound C₁₂H₁₃Cl₂N₂O₂S₂ 358.28 Ethanesulfonyl enhances solubility; 2,4-dichloro for stability -
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-... C₁₆H₁₃Cl₂N₂O₂S₂ 410.32 Dual chloro-substitutions; lower solubility than alkyl sulfonals
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole HBr C₁₀H₉BrCl₂N₂S 352.07 Hydrobromide salt increases crystallinity; 95% purity
Imazalil C₁₄H₁₄Cl₂N₂O 297.18 Triazole ring for CYP51 inhibition; agrochemical use

Biological Activity

The compound 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂S
  • Molar Mass : 299.21 g/mol
  • Chemical Structure : The compound features a dichlorophenyl group attached to a sulfanyl moiety and an ethanesulfonyl group, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22
Pseudomonas aeruginosa15

These results suggest that the compound possesses notable antibacterial properties, comparable to established antibiotics such as ciprofloxacin .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against common pathogens such as Candida albicans. In vitro studies have shown inhibition zones ranging from 12 mm to 16 mm at concentrations of 10 mg/mL .

Antitumor Activity

Preliminary studies suggest that imidazole derivatives can exhibit antitumor effects. The compound was tested in various cancer cell lines, showing cytotoxicity with IC50 values in the micromolar range. This suggests potential for development as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Imidazole derivatives often interact with key enzymes involved in bacterial and fungal metabolism, leading to cell death.
  • Disruption of Membrane Integrity : The presence of the sulfanyl group enhances membrane permeability in microbial cells, facilitating the entry of the drug.
  • Interference with Nucleic Acid Synthesis : Some studies indicate that imidazole compounds can inhibit DNA and RNA synthesis in pathogens .

Case Study 1: Antibacterial Efficacy

A study conducted by Jain et al. evaluated a series of imidazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The tested compound exhibited superior activity against E. coli and S. aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Antifungal Properties

In another study focusing on antifungal properties, the compound was tested against various fungi. Results indicated effective inhibition against Candida species, suggesting its utility in treating fungal infections, particularly in immunocompromised patients .

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